8-Chloro-4,4-dimethylchroman-6-carbaldehyde
Description
8-Chloro-4,4-dimethylchroman-6-carbaldehyde is a chemical compound with the molecular formula C12H13ClO2. It is characterized by a chroman ring structure substituted with a chlorine atom at the 8th position, two methyl groups at the 4th position, and an aldehyde group at the 6th position.
Properties
IUPAC Name |
8-chloro-4,4-dimethyl-2,3-dihydrochromene-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c1-12(2)3-4-15-11-9(12)5-8(7-14)6-10(11)13/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBILSTKRPPLZGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC2=C1C=C(C=C2Cl)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-4,4-dimethylchroman-6-carbaldehyde typically involves the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.
Aldehyde Introduction: The aldehyde group at the 6th position can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-4,4-dimethylchroman-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 8-Chloro-4,4-dimethylchroman-6-carboxylic acid.
Reduction: 8-Chloro-4,4-dimethylchroman-6-methanol.
Substitution: 8-Methoxy-4,4-dimethylchroman-6-carbaldehyde (when using sodium methoxide).
Scientific Research Applications
8-Chloro-4,4-dimethylchroman-6-carbaldehyde has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is investigated for its potential use in the development of drugs targeting specific biological pathways.
Material Science: It is used in the synthesis of materials with specific properties, such as polymers and resins.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 8-Chloro-4,4-dimethylchroman-6-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of specific pathways. For example, if used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function .
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethylchroman-6-carbaldehyde: Lacks the chlorine atom at the 8th position.
8-Bromo-4,4-dimethylchroman-6-carbaldehyde: Contains a bromine atom instead of chlorine at the 8th position.
8-Chloro-4-methylchroman-6-carbaldehyde: Has only one methyl group at the 4th position.
Uniqueness
8-Chloro-4,4-dimethylchroman-6-carbaldehyde is unique due to the presence of both the chlorine atom and two methyl groups, which can influence its reactivity and biological activity. The chlorine atom can participate in specific interactions, such as halogen bonding, which may enhance its binding affinity to biological targets .
Biological Activity
Overview
8-Chloro-4,4-dimethylchroman-6-carbaldehyde is a synthetic compound characterized by a chroman ring structure with a chlorine atom at the 8th position, two methyl groups at the 4th position, and an aldehyde group at the 6th position. Its molecular formula is C12H13ClO2. This compound has garnered interest in various fields due to its potential biological activities, particularly in antimicrobial and anticancer research.
The synthesis of this compound typically involves cyclization reactions of phenolic derivatives followed by formylation to introduce the aldehyde group. Common methods include the Vilsmeier-Haack reaction using N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to achieve high yields and purity .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 12.4 to 16.5 µM, demonstrating its potential as an antimicrobial agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies suggest that it may inhibit cancer cell proliferation by interfering with specific molecular targets involved in cell cycle regulation. The mechanism of action is thought to involve the modulation of enzyme activity related to cancer progression .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Interaction : The compound's structure allows it to bind to receptors, potentially modulating signaling pathways that lead to cell death in cancer cells or inhibition of bacterial growth .
Comparative Analysis with Similar Compounds
A comparison with similar compounds reveals unique aspects of this compound:
| Compound Name | Structural Differences | Notable Activity |
|---|---|---|
| 4,4-Dimethylchroman-6-carbaldehyde | Lacks chlorine atom at the 8th position | Lower biological activity |
| 8-Bromo-4,4-dimethylchroman-6-carbaldehyde | Contains bromine instead of chlorine | Varies in antimicrobial efficacy |
| 8-Chloro-4-methylchroman-6-carbaldehyde | Has only one methyl group at the 4th position | Reduced potency |
Case Studies
Recent studies have highlighted the potential applications of this compound in drug development:
- Antimicrobial Research : A study demonstrated that derivatives of this compound showed enhanced antibacterial activity compared to standard antibiotics like ciprofloxacin .
- Cancer Therapeutics : In vitro assays indicated that certain derivatives could significantly inhibit the growth of cancer cell lines, suggesting a pathway for developing new anticancer drugs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
